![molecular formula C12H19BrN2O2 B012036 5-Bromo-2,4-di-tert-butoxypyrimidine CAS No. 19752-61-5](/img/structure/B12036.png)
5-Bromo-2,4-di-tert-butoxypyrimidine
Overview
Description
5-Bromo-2,4-di-tert-butoxypyrimidine is a chemical compound with the molecular formula C12H19BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two tert-butoxy groups at the 2 and 4 positions and a bromine atom at the 5 position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-di-tert-butoxypyrimidine typically involves the bromination of 2,4-di-tert-butoxypyrimidine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 position. The general synthetic route is as follows:
Starting Material: 2,4-di-tert-butoxypyrimidine.
Reagent: Bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS).
Solvent: An inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.
The reaction proceeds as follows: [ \text{2,4-di-tert-butoxypyrimidine} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The process involves the use of large reactors, precise control of temperature and reaction time, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-di-tert-butoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
-
Substitution Reactions
- Reagents: Amines, thiols, alkoxides.
- Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Oxidation Reactions
- Reagents: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
- Conditions: Carried out in aqueous or organic solvents under controlled temperatures.
-
Coupling Reactions
- Reagents: Organoboron compounds (for Suzuki coupling) or alkenes (for Heck coupling).
- Conditions: Catalyzed by palladium complexes in the presence of a base, typically carried out in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-2,4-di-tert-butoxypyrimidine, while coupling reactions can produce various biaryl or alkene derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2,4-di-tert-butoxypyrimidine serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-based biological pathways. Its structure allows for modifications that can enhance biological activity against various diseases. For instance, it has been used in the development of inhibitors for specific enzymes and receptors involved in disease processes .
Organic Synthesis
This compound acts as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including substitution reactions where the bromine atom can be replaced with other nucleophiles such as amines or thiols. Additionally, it can participate in coupling reactions like Suzuki or Heck coupling to create intricate molecular architectures.
Reaction Type | Description | Common Reagents |
---|---|---|
Substitution | Replacement of bromine with nucleophiles | Amines, thiols |
Oxidation/Reduction | Modifications leading to different derivatives | Oxidizing/reducing agents |
Coupling | Formation of complex structures | Palladium catalysts |
Material Science
In material science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structural features allow for the design of materials that can be tailored for applications in electronics and photonics.
Biological Research
The compound is also significant in biological studies involving enzyme inhibition and receptor binding assays. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways and developing therapeutic agents.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in medicinal chemistry:
- A study published in the Journal of Medicinal Chemistry demonstrated its role as a potent inhibitor of specific receptors, showcasing its potential for drug development .
- Research has indicated that modifications to this compound can enhance its pharmacokinetic properties, making it suitable for therapeutic applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-di-tert-butoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine atom and tert-butoxy groups can influence its binding affinity and selectivity towards molecular targets. The compound can interact with nucleophilic sites on proteins or nucleic acids, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butoxypyrimidine: Lacks the bromine atom at the 5 position, making it less reactive in substitution reactions.
5-Bromo-2-tert-butylpyrimidine: Contains a tert-butyl group instead of tert-butoxy groups, affecting its solubility and reactivity.
5-Bromo-2,4-dimethoxypyrimidine: Contains methoxy groups instead of tert-butoxy groups, influencing its steric and electronic properties.
Uniqueness
5-Bromo-2,4-di-tert-butoxypyrimidine is unique due to the presence of both bromine and tert-butoxy groups, which confer specific reactivity and steric effects. The tert-butoxy groups provide steric hindrance, affecting the compound’s interactions with other molecules, while the bromine atom allows for selective substitution reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
5-Bromo-2,4-di-tert-butoxypyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a pyrimidine ring substituted with bromine and tert-butoxy groups, which contribute to its biological activity. The presence of these substituents enhances solubility and bioavailability, making it a candidate for pharmacological studies.
Synthesis
The synthesis of this compound typically involves the bromination of 2,4-di-tert-butoxypyrimidine. Various methods have been developed to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis, which have shown promise in improving reaction times and reducing by-products.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The compound showed higher antibacterial potency than standard antibiotics such as ampicillin.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 µg/mL | |
Escherichia coli | 0.5 µg/mL | |
Pseudomonas aeruginosa | 0.75 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for its antiviral activity. It has shown potential in inhibiting viral RNA polymerase activity, which is crucial for the replication of RNA viruses. This mechanism positions it as a candidate for treating viral infections.
Case Study: Antiviral Efficacy
A study assessed the efficacy of various pyrimidine derivatives against viral strains. The results indicated that compounds similar to this compound exhibited significant inhibition of viral replication in vitro. The compound's ability to target RNA-dependent RNA polymerase suggests potential applications in antiviral drug development .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other antibacterial agents, it may disrupt bacterial cell wall formation.
- RNA Polymerase Inhibition : As noted in antiviral studies, it can hinder viral replication by targeting essential enzymes.
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in bacterial growth and survival .
Properties
IUPAC Name |
5-bromo-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2/c1-11(2,3)16-9-8(13)7-14-10(15-9)17-12(4,5)6/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWUVEDTRZARNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1Br)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355988 | |
Record name | 5-bromo-2,4-di-tert-butoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19752-61-5 | |
Record name | 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19752-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2,4-di-tert-butoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.